8-Azido-adenosina difosfato cíclico ribosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

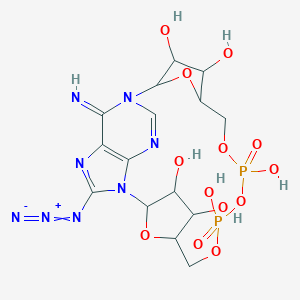

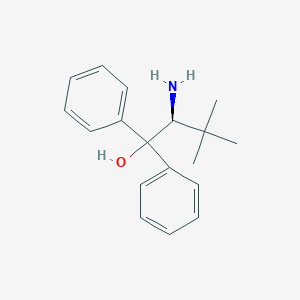

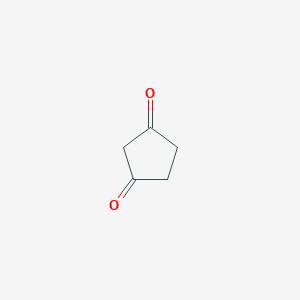

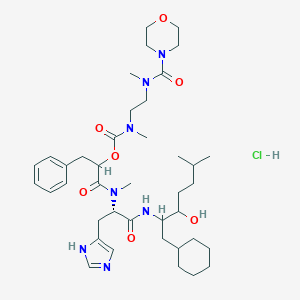

8-Azido-cyclic Adenosine Diphosphate-ribose is a synthetic analog of cyclic Adenosine Diphosphate-ribose, a naturally occurring metabolite of Nicotinamide Adenine Dinucleotide (NAD+). This compound is notable for its role as a photoaffinity label, which allows researchers to study the binding sites of cyclic Adenosine Diphosphate-ribose in various biological systems .

Aplicaciones Científicas De Investigación

8-Azido-cyclic Adenosine Diphosphate-ribose has several important applications in scientific research:

Biochemistry: It is used to study the binding sites of cyclic Adenosine Diphosphate-ribose in various proteins and enzymes.

Pharmacology: It serves as a tool to explore the mechanisms of action of drugs that target cyclic Adenosine Diphosphate-ribose pathways.

Molecular Biology: The compound is employed in photoaffinity labeling experiments to identify and characterize protein interactions.

Mecanismo De Acción

Target of Action

The primary target of 8-Azido-cyclic adenosine diphosphate ribose (8N3-cADPR) is the cyclic ADP-ribose (cADPR) binding sites in sea urchin egg homogenates . cADPR is a naturally-occurring metabolite of NAD+ that is as effective as inositol trisphosphate in mobilizing intracellular Ca2+ .

Mode of Action

8N3-cADPR acts as an antagonist of cADPR . The presence of a hydrophobic group in position 8 enhances the antagonist activity of the analogue .

Biochemical Pathways

8N3-cADPR affects the biochemical pathways involving cADPR. cADPR is a key player in the mobilization of intracellular Ca2+, which is a critical process in various cellular functions .

Pharmacokinetics

As a lyophilized powder , it can be assumed that its bioavailability would depend on the method of administration.

Result of Action

The result of 8N3-cADPR’s action is the inhibition of Ca2+ release from egg microsomes . This suggests that it could potentially regulate processes dependent on intracellular Ca2+ mobilization.

Métodos De Preparación

The synthesis of 8-Azido-cyclic Adenosine Diphosphate-ribose involves several steps. One common method includes the introduction of an azido group at the 8-position of the adenine ring. This is typically achieved through a series of chemical reactions starting from cyclic Adenosine Diphosphate-ribose. The process involves the use of reagents such as sodium azide and various catalysts under controlled conditions .

Análisis De Reacciones Químicas

8-Azido-cyclic Adenosine Diphosphate-ribose undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.

Common reagents used in these reactions include sodium azide, various solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Comparación Con Compuestos Similares

8-Azido-cyclic Adenosine Diphosphate-ribose is unique due to its azido group, which allows for photoaffinity labeling. Similar compounds include:

8-Bromo-cyclic Adenosine Diphosphate-ribose: Another analog used to study cyclic Adenosine Diphosphate-ribose pathways, but it lacks the photoaffinity labeling capability.

Cyclic Adenosine Diphosphate-ribose: The naturally occurring form, which plays a crucial role in calcium signaling but does not have the same research applications as its azido analog.

Propiedades

IUPAC Name |

18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHUHBAMNOPLCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N8O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150424-94-5 |

Source

|

| Record name | 8-Azido-cyclic adenosine diphosphate ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150424945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)